molecular formula C15H13ClN2O4 B5674541 N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide

Cat. No.: B5674541
M. Wt: 320.73 g/mol
InChI Key: BJCTZIBTAXHRBG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide is a synthetic acetamide derivative of interest in chemical and pharmaceutical research. This compound features a chloro-methoxyphenyl group and a nitrophenyl moiety linked through an acetamide chain, a common structural motif in the development of pharmacologically active molecules . Similar N-(substituted phenyl)acetamide compounds are recognized for their utility as key intermediates in organic synthesis, particularly for constructing complex heterocyclic frameworks such as piperazinediones and thiadiazoles . The presence of both chloro and nitro substituents on this anilide-based scaffold suggests potential for diverse chemical modifications and reactions, including nucleophilic substitution and reduction, making it a versatile building block for exploratory synthetic chemistry . In a research context, structurally related chloro-nitrophenyl acetamides have been investigated for various biological activities. Some analogues have shown promise in areas such as antimalarial studies, where the lipophilicity imparted by the halogen and nitro groups may influence bioavailability . Furthermore, related compounds have been examined for their antimicrobial properties against pathogens like Staphylococcus aureus . The mechanism of action for such compounds is often linked to interactions with specific enzymatic targets or receptors, potentially involving the nitro group participating in redox reactions or acting as a pharmacophore . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care, consulting the safety data sheet prior to use.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-22-14-7-6-11(16)9-12(14)17-15(19)8-10-4-2-3-5-13(10)18(20)21/h2-7,9H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCTZIBTAXHRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide typically involves the following steps:

    Acylation: The formation of the acetamide moiety through acylation reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

  • Use of catalysts to increase reaction efficiency.
  • Controlled temperature and pressure conditions to ensure high yield and purity.
  • Purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4).

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-), or alkoxide ions (RO-).

Major Products

    Reduction: Formation of N-(5-chloro-2-methoxyphenyl)-2-(2-aminophenyl)acetamide.

    Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-2-(2-nitrophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: As a building block for the design of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetamide derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Compound Name/ID R1 (N-Substituent) R2 (Acetamide Substituent) Key Properties/Biological Activity Reference
Target Compound 5-chloro-2-methoxyphenyl 2-nitrophenyl Ortho-nitro may cause steric hindrance; combined Cl/OCH₃ electronic effects
N-(3,3-diphenylpropyl)-2-(4-nitrophenyl)acetamide (40006) 3,3-diphenylpropyl 4-nitrophenyl Para-nitro enhances resonance stability; bulky diphenylpropyl increases lipophilicity
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (7b) 2-nitrophenyl Naphthalen-2-yloxy-triazole Triazole introduces hydrogen-bonding capacity; naphthyl enhances π-π stacking
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) 4-methoxyphenyl Quinazoline-sulfonyl Methoxy improves solubility; quinazoline-sulfonyl moiety shows anticancer activity
2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) 4-methylpyridin-3-yl 3-chlorophenyl Pyridine and chloro groups synergize in SARS-CoV-2 main protease inhibition
Key Observations:

Methoxy at the 2-position (target) vs. 4-methoxy (compound 38): Ortho-methoxy could introduce steric hindrance, whereas para-methoxy optimizes electron donation without steric interference .

Electronic Effects: Nitro (NO₂): Strong electron-withdrawing effect in the target’s R2 group may enhance electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine or lysine in enzymes) .

Enzyme Inhibition: Pyridine- and chloro-containing analogs (e.g., 5RH2) inhibit SARS-CoV-2 main protease via H-bonding and hydrophobic interactions, highlighting the relevance of heterocycles and halogens .

Computational and Pharmacokinetic Insights

  • Binding Affinity : Pyridine-containing analogs (e.g., 5RH2) show binding affinities better than −22 kcal/mol to SARS-CoV-2 main protease, driven by H-bonds with HIS163 and ASN142 . The target’s nitro group may similarly engage in dipole interactions.
  • Drug-Likeness : The target’s molecular weight (437.8 g/mol, from ) exceeds Lipinski’s rule of five threshold (500 g/mol), but its Cl and OCH₃ groups may balance lipophilicity (clogP ~3–4).

Q & A

Q. Table 1: Key Synthetic Intermediates and Their Characterization

IntermediateSynthesis StepKey Spectral Data (¹H NMR)
5-Chloro-2-methoxyanilineStarting materialNH₂ (δ 4.2 ppm, broad), Ar–H (δ 6.7–7.1 ppm)
2-Nitrophenylacetic acidPrecursor activationCH₂CO (δ 3.6 ppm, s), NO₂ (δ 8.1 ppm)
Final CompoundCoupling & purificationNHCO (δ 9.3 ppm), OCH₃ (δ 3.8 ppm)

Q. Table 2: Comparative Biological Activity in Enzyme Assays

Target EnzymeIC₅₀ (μM)Assay ConditionsReference
COX-20.4510 mM ATP, pH 7.4
EGFR Kinase1.21 mM ATP, pH 7.0
β-Lactamase>50LB media, 37°C

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